

Technical Support Center: Dysprosium Extraction from Permanent Magnets

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Compound of Interest

Compound Name: *Dysprosium bromide*

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This technical support center provides researchers and scientists with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for overcoming common challenges in the extraction of dysprosium (Dy) from neodymium-iron-boron (NdFeB) permanent magnets.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it chemically difficult to separate dysprosium from neodymium and other rare earth elements (REEs)?

A: The primary challenge lies in the chemical similarity of the lanthanide series elements. Dysprosium (a heavy REE) and neodymium (a light REE) are both lanthanides and typically exist in a stable +3 oxidation state in solution. They possess very similar ionic radii and chemical properties, leading to comparable behavior during leaching and extraction processes. This makes their separation one of the most significant hurdles in magnet recycling.^{[1][2]} Effective separation relies on exploiting subtle differences in their coordination chemistry and ionic size, which can be achieved through multi-stage solvent extraction or ion-exchange chromatography under precisely controlled conditions.

Q2: What are the main process routes for extracting dysprosium from NdFeB magnets?

A: The two principal routes are pyrometallurgy and hydrometallurgy.

- Pyrometallurgy involves high-temperature processes like molten salt electrolysis or liquid metal extraction. While it can be effective, it is often energy-intensive and can be less selective.
- Hydrometallurgy is the more common laboratory and industrial approach for high-purity separation.[3] It involves dissolving the magnet material in acid (leaching) followed by a series of purification and separation steps, such as precipitation and solvent extraction, to isolate individual rare earth elements.[4][5]

Q3: What are the most common impurities I should expect in my initial leach solution (leachate)?

A: Aside from the target elements (Dy, Nd), the leachate from NdFeB magnets will be heavily contaminated with iron (Fe), which is the main component of the magnet alloy (over 60% by weight).[4] Boron (B) will also be present.[3] If the magnets have protective coatings, elements like nickel (Ni) and cobalt (Co) may also be dissolved during the leaching step.[5][6] The removal of iron is a critical primary step, often achieved by pH adjustment to selectively precipitate iron hydroxide.[3][4]

Q4: What are the critical safety precautions when performing dysprosium extraction experiments?

A: Researchers must handle all chemicals with extreme care. This includes:

- Strong Acids (HCl, H₂SO₄, HNO₃): Always work in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
- Organic Solvents (e.g., kerosene, D2EHPA, Cyanex series): These are often flammable and can be toxic. Work in a well-ventilated area (fume hood), away from ignition sources.
- Powdered Magnet Scrap: Fine metal powders can be pyrophoric (ignite spontaneously in air). Handle in an inert atmosphere if necessary and avoid creating dust clouds.
- Waste Disposal: All acidic, organic, and metal-containing waste must be neutralized and disposed of according to institutional and environmental safety regulations.

Section 2: Troubleshooting Guides

This section addresses specific issues encountered during the extraction process in a problem/solution format.

Problem 1: Low Leaching Efficiency / Incomplete Dissolution of Magnet Scrap

Q: My crushed magnet powder is not fully dissolving in the acid, resulting in a low yield of dysprosium in the leachate. What are the likely causes and how can I fix this?

A: Incomplete dissolution is a common issue that can typically be resolved by optimizing several key parameters.

- Cause 1: Insufficient Acid Concentration. The acid may be consumed before all the metal has dissolved.
 - Solution: Increase the molarity of the acid (e.g., from 1M to 2M HCl or H₂SO₄).^[7] Monitor the pH during the reaction; if it rises significantly, it indicates acid depletion.
- Cause 2: Suboptimal Temperature. Leaching kinetics are often temperature-dependent.
 - Solution: Increase the reaction temperature. For example, raising the temperature from room temperature to 60°C or 90°C can significantly shorten the required leaching time from several hours to just a couple of hours.^[7]^[8]
- Cause 3: Large Particle Size. The surface area of the magnet powder is too small for efficient acid attack.
 - Solution: Ensure the magnet scrap is crushed and ground to a fine powder (e.g., particle size < 100 μm).^[3] This increases the reactive surface area.
- Cause 4: Passivation/Oxidation. A protective oxide layer on the magnet particles can prevent the acid from reaching the unreacted metal.
 - Solution: Pre-treatment of the magnet scrap by roasting can convert the metals to more reactive oxides.^[8] Additionally, ensuring the material is properly demagnetized and crushed can expose fresh surfaces for leaching.^[4]

Problem 2: Poor Selectivity and High Iron Co-extraction

Q: My leachate is saturated with iron, and subsequent precipitation attempts are leading to significant co-precipitation and loss of dysprosium. How can I improve selectivity?

A: Managing the high concentration of iron is crucial. There are two main strategies: selective leaching or post-leaching iron removal.

- Strategy 1: Selective Leaching (Advanced). This involves using leaching conditions that favor the dissolution of REEs over iron.
 - Solution: Use weaker acids or carefully controlled conditions. For instance, some studies show that roasting the magnet at a specific temperature (e.g., 900-1000°C) converts iron to less soluble hematite (Fe_2O_3) while keeping REE oxides in a more leachable form.[8] Subsequent leaching with dilute acid (e.g., 0.5 M HCl) can then dissolve the REEs with minimal iron co-dissolution.[8]
- Strategy 2: Iron Precipitation (Standard). This is the most common method.
 - Solution: After a complete leach, carefully increase the pH of the leachate to approximately 3.5-4.0 by slowly adding a base like ammonium hydroxide or sodium hydroxide.[3][4] Iron(III) will precipitate as iron hydroxide ($\text{Fe}(\text{OH})_3$), while Dy^{3+} and Nd^{3+} remain in the solution. It is critical to add the base slowly and monitor the pH constantly, as raising it too high will cause the REEs to co-precipitate. Allow the $\text{Fe}(\text{OH})_3$ to settle before filtering.[4]

Problem 3: Inefficient Separation of Dysprosium during Solvent Extraction

Q: The separation factor (β) between dysprosium and neodymium in my solvent extraction step is very low, leading to poor purity. What parameters can I adjust?

A: Achieving a high separation factor between adjacent lanthanides is challenging and requires precise control over the solvent extraction chemistry.

- Cause 1: Incorrect pH. The extraction of REEs by acidic organophosphorus extractants (like D2EHPA) is highly pH-dependent. Heavier REEs like dysprosium tend to extract at a lower pH than lighter REEs like neodymium.

- Solution: Optimize the equilibrium pH of the aqueous phase. To selectively extract Dy away from Nd, operate at a lower pH. For example, with the extractant NaCyanex 302, a maximum separation factor of over 50 was achieved at an equilibrium pH of 1.2.[3] A multi-stage extraction process where Dy is first extracted at a low pH, followed by Nd extraction from the raffinate at a higher pH, is a common strategy.[8]
- Cause 2: Suboptimal Extractant Concentration. The concentration of the extractant in the organic phase directly impacts the extraction efficiency and can affect selectivity.
 - Solution: Vary the extractant concentration to find the optimal balance. For example, with NaCyanex 302, increasing the concentration from 0.05 M to 0.15 M significantly improved Dy extraction.[3] In another system using Cyanex 923, a concentration of 0.5 M yielded a very high separation factor.[9]
- Cause 3: Inappropriate Choice of Extractant. Not all extractants are equally effective for the Dy/Nd pair.
 - Solution: Select an extractant known for good HREE/LREE separation. D2EHPA is a classic choice.[10] More advanced systems use neutral extractants like Cyanex 923 or ionic liquids such as Cyphos IL 104, which have demonstrated high separation factors.[4] [9] For instance, a separation factor ($\alpha_{Dy/Nd}$) of 45 was achieved using Cyphos IL 104 under optimized conditions.[4][11]

Section 3: Experimental Protocols & Data

Protocol 1: Example Protocol for Acidic Leaching of NdFeB Magnet Scrap

- Preparation: Crush and grind demagnetized NdFeB magnet scrap to a fine powder (<100 μm).
- Leaching Setup: Place 10 g of magnet powder into a 500 mL jacketed glass reactor equipped with a mechanical stirrer, condenser, and thermometer.
- Acid Addition: Add 333 mL of 1 M Hydrochloric Acid (HCl) to achieve a pulp density of 30 g/L. [3]

- Reaction: Heat the slurry to 90°C while stirring continuously at 500 rpm.[8] Maintain these conditions for 2 hours to ensure complete dissolution.[3]
- Iron Removal: After cooling, slowly add 2 M NaOH dropwise while vigorously stirring and monitoring the pH. Stop when the pH stabilizes at 3.5 to precipitate iron hydroxide.
- Separation: Filter the mixture to separate the iron hydroxide precipitate from the REE-rich leachate. Wash the precipitate with dilute HCl (pH 3.5) to recover any adsorbed REEs.
- Analysis: Analyze the leachate for Dy, Nd, and Fe concentrations using ICP-OES or a similar analytical technique. Leaching efficiencies for Dy and Nd should exceed 98%.[3]

Data Table 1: Comparison of Leaching Conditions

Parameter	Leaching Agent	Temperature	Time	Dy Leaching Efficiency	Fe Leaching Efficiency	Selectivity Note	Reference
Condition A	1 M H ₂ SO ₄	Room Temp	1.5 h	~99%	~99%	Non-selective; requires post-precipitation of Fe.	[8]
Condition B	3 M HCl	90°C	2 h	99.9%	80.0%	High efficiency; requires post-precipitation of Fe.	[3]
Condition C	0.5 M HCl	95°C	5 h	~99%	< 5%	Selective; requires pre-roasting of magnet powder at 1123 K.	[8]
Condition D	1 M HNO ₃ + 0.3 M H ₂ O ₂	N/A	N/A	81%	< 15%	Selective leaching without pre-roasting.	[1]

Protocol 2: Example Protocol for Solvent Extraction Separation of Dy from Nd

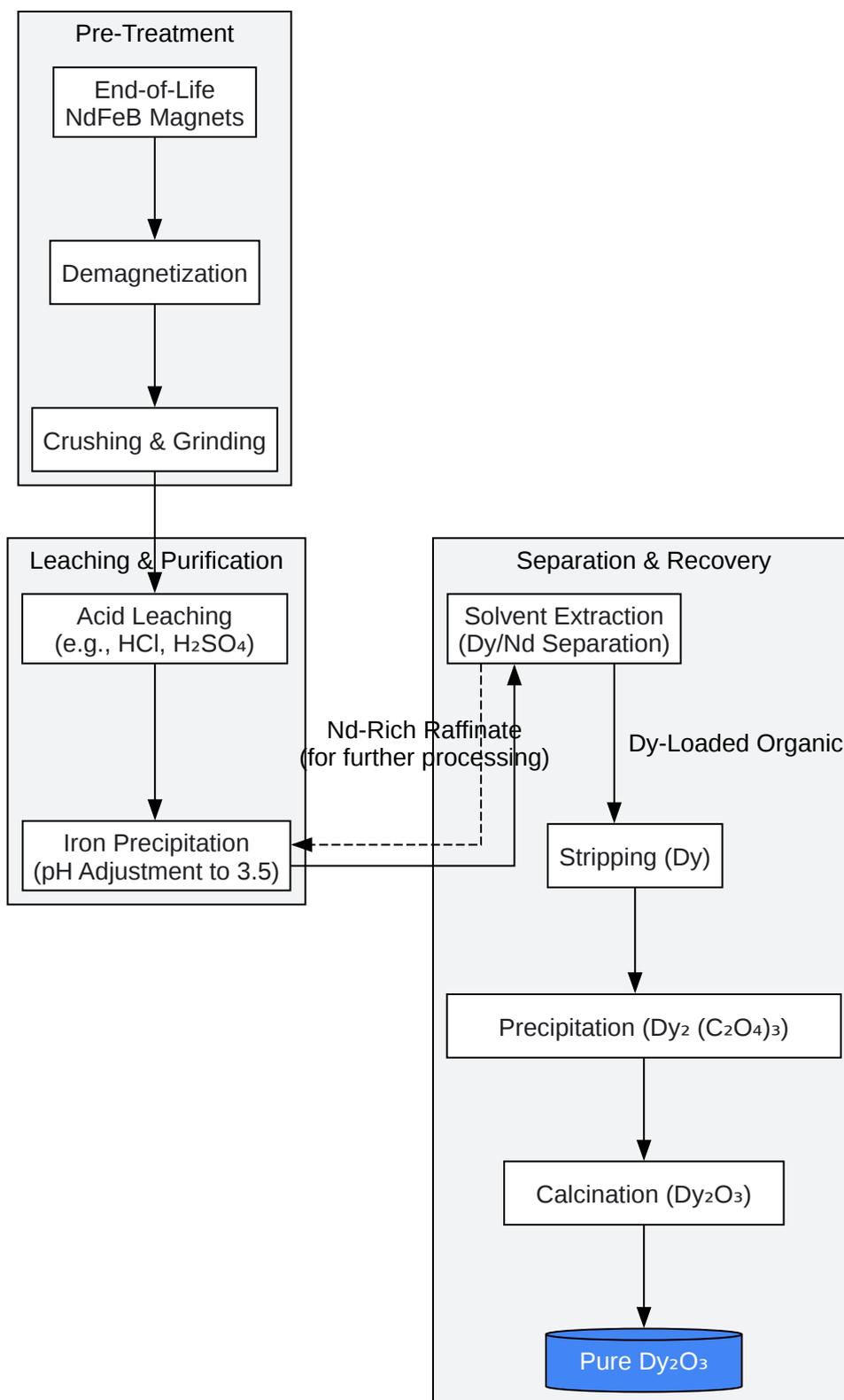
- Aqueous Phase Prep: Start with the iron-free leachate from Protocol 1. Adjust the pH to the desired equilibrium value (e.g., pH 1.2 for Dy selectivity) using dilute HCl or NaOH.[3]
- Organic Phase Prep: Prepare the organic phase by dissolving an extractant in a diluent. For example, 0.125 M NaCyanex 302 in kerosene.[3]
- Extraction: Combine equal volumes (O/A ratio = 1:1) of the aqueous and organic phases in a separatory funnel. Shake vigorously for 10-20 minutes to allow equilibrium to be reached.[4][10]
- Phase Separation: Allow the phases to separate. Drain the aqueous phase (raffinate), which will now be depleted in Dy but still contain most of the Nd.
- Stripping: To recover the dysprosium from the loaded organic phase, contact it with a strong acid solution (e.g., 1 M H₂SO₄ or 0.1 M HNO₃).[3][4] This will strip the Dy³⁺ ions back into a new, purified aqueous phase.
- Analysis: Analyze the raffinate and the stripped aqueous phase to determine the concentrations of Dy and Nd and calculate the separation factor.

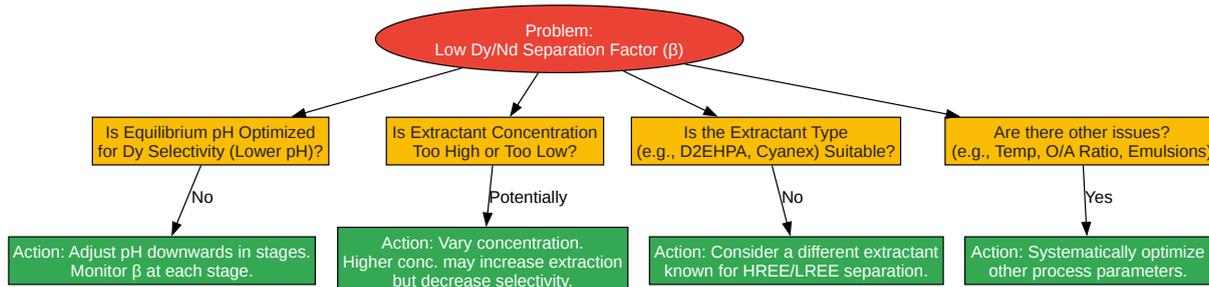
Data Table 2: Performance of Common Extractants for Dy/Nd Separation

Extractant System	Aqueous Phase Conditions	O/A Ratio	Extraction % (Dy)	Extraction % (Nd)	Separation Factor (β or α)	Reference
0.125 M NaCyanex 302 in Kerosene	HCl solution, equilibrium pH 1.2	1:1	86.5%	6.25%	53.6	[3]
2 mM Cyphos IL 104 in IL	pH 3	0.6:1	54.3%	10.4%	45.2	[4][11]
0.5 M Cyanex 923 in GS190	2 M HCl in PEG 200/Water	1:1	72%	~1%	>40 (up to 6000 reported)	[9]
30% D2EHPA in Kerosene	Acetic Acid solution, pH not specified	1:1	99.3%	99.4%	~1 (Non-selective under these conditions)	[10]

Section 4: Visualized Workflows and Concepts

Diagram 1: General Hydrometallurgical Workflow





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